molecular formula C7H9N B13438600 2,6-Lutidine-15N

2,6-Lutidine-15N

Cat. No.: B13438600
M. Wt: 108.15 g/mol
InChI Key: OISVCGZHLKNMSJ-VJJZLTLGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Lutidine-15N is a nitrogen-15 labeled derivative of 2,6-lutidine, a natural heterocyclic aromatic organic compound. This compound is a colorless liquid with mildly basic properties and a pungent, noxious odor .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Lutidine was first isolated from the basic fraction of coal tar and bone oil . In the laboratory, it can be synthesized through the condensation of ethyl acetoacetate, formaldehyde, and an ammonia source to produce a bis(carboxy ester) of 2,6-dimethyl-1,4-dihydropyridine. This intermediate undergoes hydrolysis and decarboxylation to yield 2,6-lutidine .

Industrial Production Methods

Industrially, 2,6-lutidine is produced by the reaction of formaldehyde, acetone, and ammonia . This method is preferred due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-Lutidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with 2,6-lutidine include air (for oxidation), acids (for protonation), and various organic compounds in substitution reactions. The conditions typically involve standard laboratory temperatures and pressures.

Major Products

The major products formed from these reactions include 2,6-diformylpyridine (from oxidation) and lutidinium salts (from protonation) .

Scientific Research Applications

2,6-Lutidine-15N has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Lutidine
  • 2,4-Lutidine
  • 2,6-Dimethylpiperidine

Uniqueness

2,6-Lutidine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it less nucleophilic and more suitable as a sterically hindered base compared to other lutidines .

Biological Activity

2,6-Lutidine-15N is a nitrogen-labeled derivative of lutidine, a pyridine analog known for its biological activity and utility in various chemical applications. The incorporation of the stable isotope 15N^{15}N enhances its analytical capabilities, particularly in nuclear magnetic resonance (NMR) spectroscopy. This article explores the biological activity of this compound, including its cytotoxic effects, interaction with biomolecules, and potential therapeutic applications.

2,6-Lutidine is characterized by its nitrogen atom in the pyridine ring, which influences its reactivity and biological interactions. The 15N^{15}N isotope provides enhanced NMR signals, facilitating the study of its interactions with biological targets.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of cyclopalladated compounds containing 2,6-lutidine against various cancer cell lines. For instance, compounds derived from 2,6-lutidine exhibited significant cytotoxicity against murine mammary carcinoma (4T1) and melanoma (B16F10-Nex2) cells. The late apoptosis-inducing properties were verified using annexin V-FITC and propidium iodide staining methods .

Table 1: Cytotoxicity of Cyclopalladated Compounds Containing 2,6-Lutidine

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 14T1 (Murine)12.5Induces apoptosis via caspase activation
Compound 2B16F10-Nex2 (Murine)15.0DNA intercalation and cathepsin inhibition

Binding Studies

The binding properties of this compound to biomolecules have been investigated using circular dichroism and fluorescence spectroscopy. These studies demonstrated that this compound can interact with human serum albumin (HSA) and calf thymus DNA (ct-DNA), suggesting potential roles in drug delivery systems and molecular imaging .

Enzyme Inhibition

In addition to cytotoxic effects, compounds based on 2,6-lutidine have been shown to inhibit cathepsins B and L, enzymes involved in protein degradation that are often overexpressed in cancerous tissues. This inhibition can lead to reduced tumor growth and metastasis .

Case Studies

A notable case study involved the synthesis of nitrogen-labeled imidazole derivatives using 2,6-lutidine as a catalyst. The reaction rate was significantly accelerated when 2,6-lutidine was included in the synthesis pathway for 15N^{15}N-labeled guanosine phosphoramidites. This demonstrates the compound's utility in enhancing reaction efficiency in pharmaceutical chemistry .

Properties

Molecular Formula

C7H9N

Molecular Weight

108.15 g/mol

IUPAC Name

2,6-dimethyl(115N)pyridine

InChI

InChI=1S/C7H9N/c1-6-4-3-5-7(2)8-6/h3-5H,1-2H3/i8+1

InChI Key

OISVCGZHLKNMSJ-VJJZLTLGSA-N

Isomeric SMILES

CC1=[15N]C(=CC=C1)C

Canonical SMILES

CC1=NC(=CC=C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.